6-[(Anthracen-9-yl)oxy]hexyl 2-methylprop-2-enoate
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Overview
Description
6-[(Anthracen-9-yl)oxy]hexyl 2-methylprop-2-enoate is a chemical compound that features an anthracene moiety linked to a hexyl chain, which is further connected to a 2-methylprop-2-enoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(Anthracen-9-yl)oxy]hexyl 2-methylprop-2-enoate typically involves the following steps:
Formation of the Anthracene Derivative: The anthracene moiety is first functionalized to introduce a reactive group, such as a hydroxyl group, at the 9-position.
Linking the Hexyl Chain: The functionalized anthracene is then reacted with a hexyl halide (e.g., hexyl bromide) under basic conditions to form the anthracen-9-yloxyhexane intermediate.
Esterification: The final step involves the esterification of the anthracen-9-yloxyhexane with 2-methylprop-2-enoic acid (methacrylic acid) in the presence of a catalyst, such as sulfuric acid or a suitable esterification agent.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques, such as column chromatography, may be employed to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions
6-[(Anthracen-9-yl)oxy]hexyl 2-methylprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can target the double bonds in the 2-methylprop-2-enoate group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Reduced forms of the ester group, potentially leading to alcohols.
Substitution: Substituted esters with various nucleophiles.
Scientific Research Applications
6-[(Anthracen-9-yl)oxy]hexyl 2-methylprop-2-enoate has several scientific research applications:
Organic Electronics: The compound can be used as a building block for organic light-emitting diodes (OLEDs) and other electronic devices due to its photophysical properties.
Materials Science: It can be incorporated into polymers to enhance their mechanical and thermal properties.
Biological Studies: The compound’s fluorescence properties make it useful in bioimaging and as a fluorescent probe.
Chemical Sensors: It can be used in the development of sensors for detecting various analytes, including heavy metals.
Mechanism of Action
The mechanism of action of 6-[(Anthracen-9-yl)oxy]hexyl 2-methylprop-2-enoate largely depends on its application:
In Organic Electronics: The compound acts as an emitter or charge transport material, where its electronic structure facilitates the movement of electrons or holes.
In Biological Applications: The anthracene moiety’s fluorescence is utilized for imaging, where it interacts with biological molecules and emits light upon excitation.
Comparison with Similar Compounds
Similar Compounds
Anthracen-9-yl methacrylate: Similar structure but lacks the hexyl chain.
2-(Anthracen-9-yl)benzothiazole: Contains an anthracene moiety but with a benzothiazole group instead of the hexyl ester.
Uniqueness
6-[(Anthracen-9-yl)oxy]hexyl 2-methylprop-2-enoate is unique due to its combination of the anthracene moiety with a flexible hexyl chain and a reactive ester group. This structure provides a balance of rigidity and flexibility, making it suitable for various applications in materials science and electronics.
Properties
CAS No. |
345903-05-1 |
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Molecular Formula |
C24H26O3 |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
6-anthracen-9-yloxyhexyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C24H26O3/c1-18(2)24(25)27-16-10-4-3-9-15-26-23-21-13-7-5-11-19(21)17-20-12-6-8-14-22(20)23/h5-8,11-14,17H,1,3-4,9-10,15-16H2,2H3 |
InChI Key |
KQOHNGAEQRPWMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCCCCCCOC1=C2C=CC=CC2=CC3=CC=CC=C31 |
Origin of Product |
United States |
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